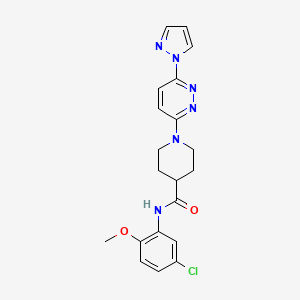![molecular formula C12H9F2N3O2S B3009511 6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448057-68-8](/img/structure/B3009511.png)
6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C12H9F2N3O2S and its molecular weight is 297.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modifications
- Compounds containing pyrrolo[3,4-d]pyrimidine, including those similar to the specified chemical, have been explored for their synthesis and chemical modifications. For instance, the synthesis of sulfonamides with pyrrolo[2,3-d]pyrimidines and their antifungal activities were investigated, demonstrating notable antifungal properties compared to standard fungicides (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002). Furthermore, the modification of pyrrolo[2,3-d]pyrimidines through C-H borylation followed by cross-coupling or other transformations, to synthesize biologically relevant derivatives, has been documented (Klečka, Slavětínská, & Hocek, 2015).
Antitumor and Antibacterial Applications
- Pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, serving as antitumor and antibacterial agents. These compounds displayed potency against various microbial and cancerous cell lines, indicating their potential in medical applications (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Crystal Structures and Molecular Interactions
- The crystal structures of certain pyrimidine derivatives, including aminopyrimidine sulfonates and carboxylates, have been studied to understand their molecular interactions. These studies provide insights into the molecular configurations and interactions of pyrimidine derivatives, which are crucial for drug design and other applications (Balasubramani, Muthiah, & Lynch, 2007).
Novel Syntheses and Derivatives
- Research has focused on novel syntheses and derivatives of pyrrolo[3,4-d]pyrimidines for various applications. This includes the development of new tricyclic ring systems, which are of biological interest due to their potential in pharmaceutical applications (Lauria et al., 2000).
Antimalarial and Herbicidal Properties
- Certain pyrrolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimalarial properties. This research contributes to the development of new treatments for malaria (Colbry, Elslager, & Werbel, 1984). Additionally, pyrimidine derivatives have been investigated for their potential as herbicidal sulfonylureas, indicating their utility in agricultural applications (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Antiviral Activity
- The synthesis of heterocyclic sulfonamides, including pyrimidines, and their antiviral activity have been explored. These compounds have demonstrated potential as treatments for viral infections (Solomyannyi et al., 2019).
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to have a wide range of pharmacological applications . They have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . Therefore, the targets could be any of these depending on the specific modifications and substitutions on the pyrimidine scaffold.
Biochemical Pathways
Given the wide range of activities associated with pyrimidine derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to cell growth and proliferation, inflammation, immune response, and various metabolic processes.
Pharmacokinetics
It is mentioned that synthetic methodologies have been developed that serve molecules with improved druglikeness and adme-tox properties . Therefore, it can be inferred that the compound has been designed with considerations for optimal absorption, distribution, metabolism, and excretion to ensure effective bioavailability.
Result of Action
Given the wide range of activities associated with pyrimidine derivatives , the effects could include modulation of cell growth and proliferation, inhibition of inflammatory responses, modulation of immune responses, and alteration of various metabolic processes.
Eigenschaften
IUPAC Name |
6-(2,6-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2S/c13-9-2-1-3-10(14)12(9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNWQYQWKWJSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate](/img/structure/B3009431.png)
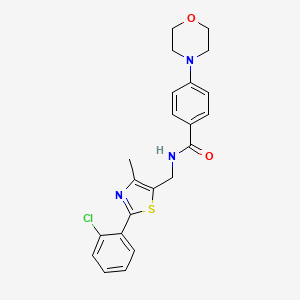
![9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3009433.png)
![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)

![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)
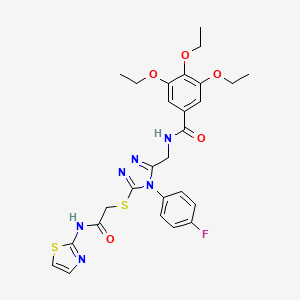
![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B3009442.png)
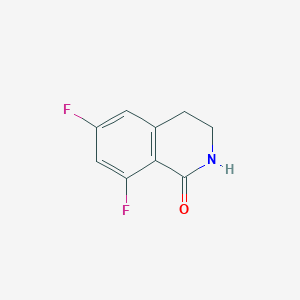
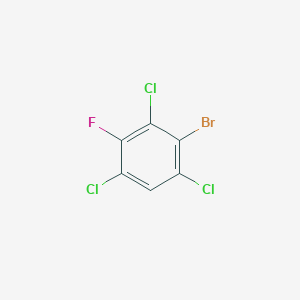
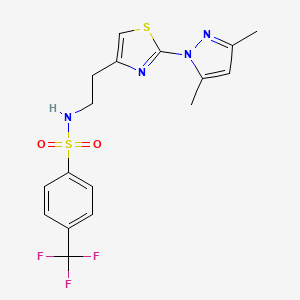
![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)
